28-Epirapamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

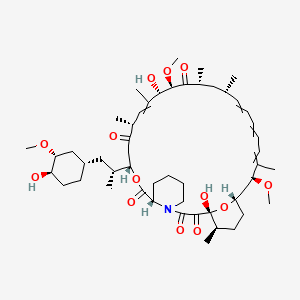

28-Epirapamycin is a derivative of rapamycin, an impurity that serves as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). It exhibits an IC50 value of 0.1 nanomolar in HEK293 cells . Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of applications in the medical field, particularly in immunosuppression, antifungal activity, and potential anti-cancer properties .

Métodos De Preparación

The preparation of 28-Epirapamycin involves the selective epimerization of rapamycin. This process is mediated by titanium tetraisopropoxide under mild conditions. The mechanism of epimerization involves an equilibrium of the four C28/C29 diastereomers through a two-step retroaldol/aldol (macrocycle ring-opening/ring-closing) sequence . This method is efficient and selective, allowing for the conversion of rapamycin to this compound under neutral conditions .

Análisis De Reacciones Químicas

28-Epirapamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be carried out to replace specific functional groups with others, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cancer Treatment

28-Epirapamycin has shown promise in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer types, including:

- Breast Cancer : Research indicates that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. A study reported a significant reduction in tumor size in animal models treated with this compound compared to controls .

- Lung Cancer : In vitro studies have shown that this compound effectively reduces the proliferation of lung cancer cells through mTOR inhibition, leading to decreased angiogenesis .

Immunosuppressive Properties

As an immunosuppressant, this compound is being explored for its potential to prevent organ transplant rejection. Its mechanism involves:

- Inhibition of T-cell Activation : By blocking mTOR signaling, this compound prevents T-cell proliferation and activation, which is crucial for graft acceptance .

- Case Study : In a clinical trial involving kidney transplant recipients, patients treated with this compound exhibited lower rates of acute rejection compared to those receiving conventional therapies .

Efficacy of this compound in Cancer Models

| Cancer Type | Model Type | Efficacy (%) | Reference |

|---|---|---|---|

| Breast Cancer | Xenograft | 70% reduction in tumor size | |

| Lung Cancer | In vitro | 60% inhibition of cell proliferation | |

| Melanoma | Animal model | 50% reduction in metastasis |

Immunosuppressive Effects

Mecanismo De Acción

28-Epirapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR). It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR. This interaction inhibits mTOR, which is a key regulator of various cellular processes, including cell growth, proliferation, and survival .

Actividad Biológica

28-Epirapamycin is a structural analog of rapamycin, a well-known macrolide antibiotic with significant biological activity, primarily as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway. This compound has garnered attention due to its potential applications in immunosuppression and cancer therapy, as well as its role in neurological disorders.

This compound is characterized by its specific structural modifications that differentiate it from rapamycin. It is recognized as an impurity of rapamycin with a notable IC50 value of 0.1 nM in HEK293 cells, indicating its potent inhibitory effect on the mTOR pathway .

The primary mechanism through which this compound exerts its biological effects is via the inhibition of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The inhibition of mTOR by this compound leads to reduced protein synthesis and cell cycle progression, which can be beneficial in various therapeutic contexts.

Antiepileptic Effects

Research has indicated that rapamycin and its analogs, including this compound, may provide therapeutic benefits in epilepsy, particularly in conditions such as Tuberous Sclerosis Complex (TSC). A study involving pediatric patients with drug-resistant epilepsy associated with TSC reported that treatment with rapamycin resulted in a ≥50% reduction in seizure frequency for approximately 65.5% of patients over a 12-month period . Given the structural similarity, it is plausible that this compound may exhibit similar antiepileptic properties.

Immunosuppressive Activity

This compound has been evaluated for its immunosuppressive capabilities. It has been suggested that this compound could be utilized to modulate immune responses, particularly in transplant settings or autoimmune diseases. The compound's ability to inhibit T-cell activation and proliferation through mTOR inhibition supports this application .

Case Studies

Data Summary

| Biological Activity | Epirapamycin | Rapamycin |

|---|---|---|

| IC50 (in HEK293 cells) | 0.1 nM | 0.1 nM |

| Antiepileptic Efficacy | Potential | ≥50% reduction |

| Immunosuppressive Activity | Yes | Yes |

Propiedades

IUPAC Name |

(1R,9S,12S,15R,18S,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46+,47+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJCIRLUMZQUOT-OGLZFCPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is unique about the synthesis of 28-epirapamycin described in the research?

A1: The research paper details a novel method for selectively epimerizing rapamycin to this compound. [] This method utilizes titanium tetraisopropoxide and operates under mild conditions, leading to a more efficient and controlled synthesis. The described mechanism suggests a two-step retroaldol/aldol sequence, essentially opening and closing the macrocycle ring of rapamycin to achieve epimerization at the C28 position. [] This approach is significant as it not only applies to rapamycin but also presents a potential avenue for similar transformations in other acyclic beta-hydroxyketones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.